3-Aminoimidazolidine-2,4-dione

Übersicht

Beschreibung

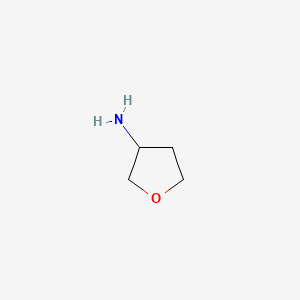

3-Aminoimidazolidine-2,4-dione is a chemical compound with the CAS Number: 19279-78-8 . It has a molecular weight of 115.09 .

Synthesis Analysis

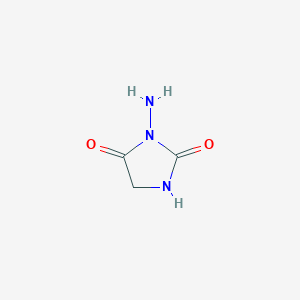

A variety of new compounds containing two or three biologically active imidazolidine-2,4-dione and thiazolidine-2,4-dione (TZD) cores have been synthesized through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation . In another attempt, two and three Bucherer–Berg modified with 5 and 7CR directed to synthesize larger homologous molecules were used .

Molecular Structure Analysis

The structure of these derivatives was confirmed by FT-IR, 1 HNMR, 13 CNMR, and Elemental analysis .

Chemical Reactions Analysis

Thiazolidin-2,4-dione (TZD) analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Anticonvulsant and Antibacterial Agent

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Compounds containing imidazolidine-2,4-dione have been synthesized and studied for their anticonvulsant and antibacterial properties .

Methods of Application or Experimental Procedures

Two and three-directional synthesis by 3–7CRs of novel (imidazolidine/thiazolidine)-2,4-diones were synthesized . The structure of these derivatives was confirmed by FT-IR, 1 HNMR, 13 CNMR, and Elemental analysis .

Results or Outcomes

The in-silico molecular docking study results showed that molecules 5c, 7, 9, and 10 among the synthesized compounds with −98.31, −99.23, −98.91, and −107.9 kJ mol −1 glide scores respectively, lead to more binding affinity toward the channel and fitting well in the active pocket, thus, they may be considered as good anticonvulsant agents . Also, compound 10 leads to the most efficient antibacterial activity against two Gram-positive bacteria and compounds 4a and 7 with Gram-negative proteins bacterial .

Hypoglycemic, Antimicrobial, and Antioxidant Agent

Summary of the Application

Thiazolidin-2,4-dione (TZD) analogues, which are similar to imidazolidine-2,4-dione, exhibit hypoglycemic, antimicrobial, and antioxidant activities .

Methods of Application or Experimental Procedures

The TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .

Results or Outcomes

The Compound 6 with (furan-2-ylmethyl)imino substituent showed prominent antioxidant activity results (IC 50 = 9.18 µg/mL) compared to the reference drug (IC 50 = 40 µg/mL) .

Antifungal and Anti-inflammatory Agent

Summary of the Application

Substances that contain imidazolidine-2,4-dione moieties present significant biological activities as antifungal and anti-inflammatory drugs .

Methods of Application or Experimental Procedures

The synthesis of heterocyclic 2,4-imidazolidinones has been studied intensively for their important pharmacological properties . The influence of an atom or an atom group modification by bioisosters can be analyzed based on the biological activity presented by the drug, having an identical or exact antagonistic effect .

Results or Outcomes

The in-silico molecular docking study results showed that molecules with imidazolidine-2,4-dione moieties lead to more binding affinity toward the channel and fitting well in the active pocket, thus, they may be considered as good antifungal and anti-inflammatory agents .

Antitubercular and Antiviral Agent

Summary of the Application

Thiazolidinone is another biologically important heterocyclic ring having an atom of sulfur at position 1, an atom of nitrogen at position 3, and a carbonyl group at the 2, 4, or 5 positions . The various derivatives, 2-thiazolidinone (A), 4-thiazolidinone (B), 5-thiazolidinone ©, 2-thioxo-4-thiazolidinone (D), and thiazolidine-2,4-dione (E), are associated with numerous pharmacological properties .

Methods of Application or Experimental Procedures

The 2-thiazolidinones have been recently explored as BRD4 bromodomain inhibitors, and 5-thiazolidinones have applications in the chemistry of dyes .

Results or Outcomes

The biological activities shown by 4-thiazolidinone have been reported in the reviews , whereas in this work, we have covered advances in certain other biological activities, such as follicle-stimulating hormone (FSH) agonists, peroxisome proliferator-activated receptor (PPAR) binders, cystic fibrosis transmembrane conductance regulator (CFTR) inhibitors, antioxidants, antiviral, antimicrobial, and antituberculosis agents .

Antidiabetic Agent

Summary of the Application

Thiazolidine-2,4-dione (TZD) is a potent hypoglycemic agent and is a part of rosiglitazone, a clinically used drug to treat type II diabetes .

Methods of Application or Experimental Procedures

The TZD exhibits its hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation .

Results or Outcomes

The TZD is a part of rosiglitazone, a clinically used drug to treat type II diabetes .

Antioxidant Agent

Summary of the Application

Thiazolidinone derivatives, such as 2-thiazolidinones, 4-thiazolidinones, 5-thiazolidinones, 2-thioxo-4-thiazolidinones, and thiazolidiene-2,4-dione, have been known to possess a wide range of biological activities, including antioxidant activity .

Methods of Application or Experimental Procedures

The Compound 6 with (furan-2-ylmethyl)imino substituent showed prominent antioxidant activity .

Safety And Hazards

The safety information for 3-Aminoimidazolidine-2,4-dione includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Zukünftige Richtungen

Thiazolidin-2,4-dione (TZD) scaffold, which is related to 3-Aminoimidazolidine-2,4-dione, has generated special interest in terms of their synthetic chemistry, which is attributable to their ubiquitous existence in pharmacologically dynamic natural products and also as overwhelmingly powerful agrochemicals and pharmaceuticals . The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .

Eigenschaften

IUPAC Name |

3-aminoimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2/c4-6-2(7)1-5-3(6)8/h1,4H2,(H,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCROTKUJYXYESN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392551 | |

| Record name | 3-aminoimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminoimidazolidine-2,4-dione | |

CAS RN |

19279-78-8 | |

| Record name | 3-aminoimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-3-[4-(ethylthio)phenyl]-1-propene](/img/structure/B1273312.png)

![5-[1-(4-isopropylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273314.png)

![[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate](/img/structure/B1273344.png)